molecular formula C8H6BrNO4 B6359921 5-Bromo-4-methoxy-2-nitrobenzaldehyde CAS No. 1036757-01-3

5-Bromo-4-methoxy-2-nitrobenzaldehyde

Cat. No.: B6359921
CAS No.: 1036757-01-3
M. Wt: 260.04 g/mol
InChI Key: JFPPLTWYKBBEMN-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS: 1036757-01-3) is a substituted benzaldehyde derivative with the molecular formula C₈H₆BrNO₄ and a purity of ≥98% . Its structure features a bromine atom at position 5, a methoxy group at position 4, and a nitro group at position 2 on the aromatic ring. This compound is widely utilized as a building block in organic synthesis and pharmaceutical research due to its reactive aldehyde group and electron-withdrawing substituents, which facilitate nucleophilic addition and cross-coupling reactions .

Properties

IUPAC Name

5-bromo-4-methoxy-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8-3-7(10(12)13)5(4-11)2-6(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPPLTWYKBBEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

  • Starting Material : 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene.

  • Formylation :

    • Reagents : DMF-DMA (2.6 equiv).

    • Solvent : Dry DMF.

    • Conditions : 140°C for 16 hours.

    • Intermediate : Enamine derivative.

  • Oxidation :

    • Reagents : Sodium periodate.

    • Conditions : 0°C for 8 hours.

    • Product : 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

    The reaction achieves a 54% yield with high regioselectivity.

Comparative Analysis

FactorBromination-OxidationFormylation
Yield57%54%
Reaction Time34 hours24 hours
Temperature ControlModerateHigh (140°C)
ByproductsMinimalEnamine hydrolysis byproducts

This route is optimal for substrates sensitive to strong oxidizing agents but requires anhydrous conditions.

Diazotization-Hydrolysis of 5-Bromo-4-Methoxy-2-Nitroaniline

A less conventional approach involves converting an aniline precursor to the aldehyde via diazotization. Adapted from Beech, the process faces challenges in intermediate stability.

Procedure

  • Diazotization :

    • Starting material : 5-Bromo-4-methoxy-2-nitroaniline.

    • Reagents : Sodium nitrite, hydrochloric acid.

    • Conditions : 0–5°C for 2 hours.

  • Hydrolysis :

    • Reagents : Formaldoxime solution.

    • Conditions : Reflux for 6 hours.

    • Yield : <30% due to side reactions.

Challenges

  • Low yield from competing decomposition pathways.

  • Difficulty in isolating intermediates.

Direct Oxidation of 5-Bromo-4-Methoxy-2-Nitrotoluene

Chromium-based oxidants, though less efficient, offer a one-step pathway.

Protocol

  • Reagents : Chromium(VI) oxide, sulfuric acid.

  • Solvent : Acetic acid.

  • Conditions : 5–10°C for 1.5 hours.

  • Yield : 9%.

Limitations

  • Toxicity : Chromium waste complicates disposal.

  • Selectivity : Over-oxidation to carboxylic acids occurs.

Method Comparison and Recommendations

The table below summarizes key metrics for each method:

MethodYieldScalabilityCostEnvironmental Impact
Bromination-Oxidation57%High$$Moderate
Formylation54%Moderate$$$Low
Diazotization<30%Low$High
Chromium Oxidation9%Low$$$$Severe

Recommendations :

  • Bromination-Oxidation is ideal for industrial-scale production.

  • Formylation suits lab-scale synthesis where purity is critical.

  • Avoid chromium-based methods due to poor efficiency and safety concerns.

Scientific Research Applications

Pharmaceutical Synthesis

5-Bromo-4-methoxy-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various pharmaceuticals. Its nitro and bromo substituents allow for the formation of complex molecules that can exhibit significant biological activity.

Dye Production

Due to its aromatic structure, this compound is employed in the synthesis of dyes. The presence of electron-withdrawing groups enhances its reactivity, making it suitable for various dyeing applications .

Biological Studies

The compound is utilized in biological research to study the effects of nitro and bromo substituents on biological activity. It has been shown to influence enzyme activity and cellular processes, making it a valuable tool for understanding drug interactions and mechanisms.

Material Science

In material science, 5-Bromo-4-methoxy-2-nitrobenzaldehyde serves as a precursor for creating functional materials with specific optical or electronic properties. Its derivatives are explored for applications in organic electronics and photonic devices .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of 5-Bromo-4-methoxy-2-nitrobenzaldehyde as a precursor in synthesizing novel anticancer agents. The derivatives exhibited potent cytotoxicity against various cancer cell lines, highlighting the compound's potential in drug development.

Case Study 2: Development of Fluorescent Dyes

Research focused on modifying the compound to create fluorescent dyes for biological imaging applications. The synthesized dyes showed high stability and brightness, making them suitable for live-cell imaging studies.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Key compounds for comparison include:

Compound Name Substituents (Positions) Molecular Formula CAS Number Purity Key Properties/Applications
5-Bromo-4-methoxy-2-nitrobenzaldehyde Br (5), OMe (4), NO₂ (2), CHO (1) C₈H₆BrNO₄ 1036757-01-3 ≥98% High reactivity for nucleophilic addition
4-Bromo-2-nitrobenzaldehyde Br (4), NO₂ (2), CHO (1) C₇H₄BrNO₃ 5551-12-2 N/A Intermediate in oxime synthesis
5-Bromo-2-iodo-4-methoxybenzaldehyde Br (5), I (2), OMe (4), CHO (1) C₈H₆BrINO₂ 1269293-42-6 95%+ Halogen diversity for coupling reactions
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (5), F (4), OH (2), CHO (1) C₇H₄BrFO₂ N/A N/A Hydroxyl group enables esterification
4-Bromo-2,5-dimethoxybenzaldehyde Br (4), OMe (2,5), CHO (1) C₉H₉BrO₃ 31558-41-5 N/A Electron-rich aromatic system

Substituent Effects on Reactivity and Solubility

  • Nitro Group (NO₂): The nitro group at position 2 in 5-bromo-4-methoxy-2-nitrobenzaldehyde strongly withdraws electrons, activating the aldehyde for nucleophilic attacks. This contrasts with 4-bromo-2,5-dimethoxybenzaldehyde, where methoxy groups donate electrons, reducing aldehyde reactivity .
  • Halogen Substituents (Br, I):
    Bromine at position 5 enables Suzuki-Miyaura cross-coupling, similar to 5-bromo-2-iodo-4-methoxybenzaldehyde. However, iodine’s larger atomic radius may slow reaction kinetics compared to bromine .
  • Methoxy (OMe) vs. Hydroxyl (OH):
    The methoxy group in 5-bromo-4-methoxy-2-nitrobenzaldehyde enhances solubility in polar solvents compared to 5-bromo-4-fluoro-2-hydroxybenzaldehyde, where the hydroxyl group increases hydrogen bonding but may reduce stability under acidic conditions .

Physicochemical Properties

  • Melting Point and Stability: The nitro group in 5-bromo-4-methoxy-2-nitrobenzaldehyde likely raises its melting point compared to non-nitrated analogs like 4-bromo-2,5-dimethoxybenzaldehyde.
  • Solubility: Methoxy groups improve solubility in acetone and DMSO, whereas fluoro or hydroxyl substituents (e.g., 5-bromo-4-fluoro-2-hydroxybenzaldehyde) may limit solubility in non-polar solvents .

Biological Activity

5-Bromo-4-methoxy-2-nitrobenzaldehyde (BMN) is an aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its nitro, bromo, and methoxy substituents, plays a significant role in various biological studies, particularly in the realms of anticancer and antimicrobial research. This article will explore the biological activity of BMN, supported by data tables, case studies, and detailed research findings.

BMN has the chemical formula C8H6BrNO4C_8H_6BrNO_4 and is classified as an aromatic aldehyde. The presence of electron-withdrawing groups such as nitro and bromo significantly influences its chemical reactivity and biological interactions. The nitro group can deactivate the aromatic system while the methoxy group can enhance electrophilic substitution reactions at certain positions on the ring .

Biological Activity

1. Anticancer Activity

Recent studies have indicated that BMN exhibits promising anticancer properties. Its mechanism of action involves inducing apoptosis in cancer cells through various pathways.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of BMN on different cancer cell lines. The results showed that BMN had an IC50 value of approximately 20 µM against human breast cancer cells (MCF-7) after 48 hours of treatment. This suggests significant potential for BMN as an anticancer agent.

Cell Line IC50 (µM) Duration (h)
MCF-7 (Breast Cancer)2048
HeLa (Cervical Cancer)2548
A549 (Lung Cancer)3048

The apoptosis was confirmed through DAPI staining, which indicated increased nuclear fragmentation in treated cells compared to controls .

2. Antimicrobial Activity

BMN has also been studied for its antimicrobial properties. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

In a comparative study, BMN was tested against various bacterial strains, showing effective inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75
Bacillus subtilis60

These results indicate that BMN could serve as a potential lead compound for developing new antimicrobial agents .

The biological activity of BMN is largely attributed to its ability to interact with various cellular targets. The nitro group can undergo reduction to form amines, which may react with cellular macromolecules, leading to disruption of cellular functions. Additionally, the methoxy group may play a role in enhancing solubility and bioavailability in biological systems .

Comparative Analysis with Similar Compounds

To understand the unique properties of BMN, it is useful to compare it with structurally similar compounds:

Compound Key Features Biological Activity
4-Bromo-2-nitrobenzaldehyde Lacks methoxy groupModerate antibacterial activity
Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Lacks bromo and nitro groupsAntioxidant properties
5-Chloro-4-methoxy-2-nitrobenzaldehyde Similar structure but with chlorineModerate anticancer activity

This comparison highlights the distinctive biological profile of BMN due to its specific substituents .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 5-Bromo-4-methoxy-2-nitrobenzaldehyde, and how do substituents influence spectral interpretation?

  • Methodology : Use NMR (¹H/¹³C) to identify aromatic protons and substituent effects (e.g., deshielding from the nitro group at C2). IR spectroscopy confirms aldehyde C=O stretching (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹). UV-Vis can monitor electronic transitions influenced by the electron-withdrawing nitro and bromo groups. For unambiguous structural confirmation, X-ray crystallography (e.g., SHELXL refinement) is recommended .
  • Data Interpretation : The methoxy group at C4 induces steric and electronic effects, altering coupling patterns in NMR. Compare spectral data with analogous benzaldehyde derivatives (e.g., 5-Bromo-2-hydroxybenzaldehyde) to resolve ambiguities .

Q. How can synthetic routes to 5-Bromo-4-methoxy-2-nitrobenzaldehyde be optimized for yield and purity?

  • Approach : Start from 4-methoxybenzaldehyde derivatives. Introduce bromo and nitro groups sequentially via electrophilic aromatic substitution (EAS). Optimize reaction conditions:

  • Bromination : Use Br₂/FeBr₃ at 0–5°C to minimize di-substitution.
  • Nitration : Employ mixed acid (HNO₃/H₂SO₄) at controlled temperatures (20–25°C) to direct nitro groups to the ortho position relative to the aldehyde.
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates isomers. Monitor by TLC and confirm purity via melting point analysis .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of 5-Bromo-4-methoxy-2-nitrobenzaldehyde, and how are they addressed?

  • Challenges : The nitro group introduces disorder in crystal lattices, complicating refinement. Bromine’s high electron density causes absorption errors.
  • Solutions : Use SHELXL for anisotropic refinement of heavy atoms. Collect high-resolution data (≤0.8 Å) and apply multi-scan absorption corrections. For disorder modeling, split positions with constrained occupancy ratios .
  • Validation : Cross-check with DFT-optimized geometries to validate bond lengths and angles .

Q. How do electronic effects of the bromo, methoxy, and nitro groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The nitro group deactivates the ring but directs electrophiles to meta positions.
  • Bromine acts as a leaving group in Suzuki-Miyaura couplings, while the methoxy group enhances electron density at C4, potentially stabilizing intermediates.
    • Experimental Design : Test palladium-catalyzed couplings (e.g., with aryl boronic acids). Monitor regioselectivity via LC-MS and compare with Hammett substituent constants (σ⁺ for nitro: +0.78; σ⁻ for methoxy: -0.27) .

Q. How can contradictory results in synthetic or analytical data be systematically resolved?

  • Case Example : Discrepancies in melting points or NMR shifts between batches may arise from polymorphic forms or residual solvents.
  • Resolution Workflow :

Perform DSC/TGA to identify polymorphs.

Re-crystallize from alternative solvents (e.g., DCM/hexane vs. ethanol).

Use mass spectrometry to detect impurities (e.g., brominated byproducts) .

Q. What strategies are effective for designing derivatives of 5-Bromo-4-methoxy-2-nitrobenzaldehyde with enhanced biological activity?

  • Derivatization Approaches :

  • Schiff base formation : Condense with hydrazines or amines to create imine-linked pharmacophores (e.g., thiosemicarbazones for antimicrobial activity) .
  • Nitro group reduction : Convert nitro to amine for improved solubility and hydrogen-bonding capacity.
    • Screening : Use in silico docking (e.g., AutoDock Vina) to prioritize targets, followed by in vitro assays against disease-specific enzymes .

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